Tert-butyl4-(dimethylamino)-4-formylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its piperidine core is a common motif in many pharmacologically active compounds, and modifications of this structure can lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butoxybis(dimethylamino)methane
- tert-Butyl 2,2,2-trichloroacetimidate
- N,N-Dimethylformamide di-tert-butyl acetal
Uniqueness: tert-Butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate is unique due to its combination of a piperidine core with tert-butyl and dimethylamino functional groups. This unique structure imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H24N2O3 |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 4-(dimethylamino)-4-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)18-11(17)15-8-6-13(10-16,7-9-15)14(4)5/h10H,6-9H2,1-5H3 |
InChI Key |
IAEDFSJPOWNREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)N(C)C |
Origin of Product |
United States |
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